Deaminoethyl Fluvoxamine β-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

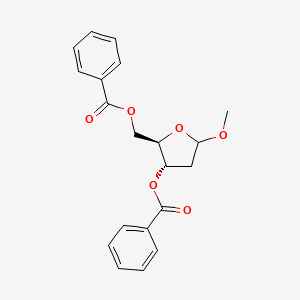

Deaminoethyl Fluvoxamine β-D-Glucuronide (DFBG) is a novel compound that has recently been developed as a potential therapeutic agent for the treatment of major depressive disorder (MDD). DFBG is a derivative of the antidepressant fluvoxamine, and is believed to act as a serotonin reuptake inhibitor (SSRI), which is the most commonly prescribed class of antidepressants. DFBG has been shown to have a high affinity for the serotonin transporter (SERT) and is thought to be more potent than fluvoxamine in its antidepressant effects. In addition to its potential use in the treatment of MDD, DFBG has also been studied for its potential applications in the field of neuroscience research.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway of Deaminoethyl Fluvoxamine β-D-Glucuronide involves the conversion of Fluvoxamine to its glucuronide derivative followed by the removal of the aminoethyl group.

Starting Materials

Fluvoxamine, Glucuronic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), Ethyl chloroformate, Sodium borohydride (NaBH4), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Methanol, Acetone, Diethyl ethe

Reaction

Fluvoxamine is reacted with glucuronic acid in the presence of DCC, DMAP, and TEA to form Fluvoxamine β-D-Glucuronide., The aminoethyl group of Fluvoxamine β-D-Glucuronide is then removed by reacting it with ethyl chloroformate and TEA to form Deaminoethyl Fluvoxamine β-D-Glucuronide., The product is then purified by precipitation with NaBH4 and acidification with HCl followed by neutralization with NaOH., The final product is obtained by recrystallization from methanol, acetone, and diethyl ether.

Mechanism Of Action

Deaminoethyl Fluvoxamine β-D-Glucuronide is believed to act as a serotonin reuptake inhibitor (SSRI). This means that it binds to the serotonin transporter (SERT) and prevents the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the amount of serotonin available in the synaptic cleft, which increases the activity of serotonin receptors in the postsynaptic neuron. This ultimately leads to the antidepressant effects of Deaminoethyl Fluvoxamine β-D-Glucuronide.

Biochemical And Physiological Effects

Deaminoethyl Fluvoxamine β-D-Glucuronide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase the levels of serotonin in the brain, which is thought to be responsible for its antidepressant effects. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which are believed to be involved in the regulation of mood and behavior. Finally, Deaminoethyl Fluvoxamine β-D-Glucuronide has been shown to have an anxiolytic effect, which is thought to be due to its ability to block the reuptake of serotonin.

Advantages And Limitations For Lab Experiments

Deaminoethyl Fluvoxamine β-D-Glucuronide has been used in a variety of laboratory experiments exploring the role of serotonin in the brain. One of the main advantages of using Deaminoethyl Fluvoxamine β-D-Glucuronide in these experiments is its potency as an SSRI. Deaminoethyl Fluvoxamine β-D-Glucuronide has a high affinity for the serotonin transporter (SERT) and is believed to be more potent than fluvoxamine in its antidepressant effects. However, one of the main limitations of using Deaminoethyl Fluvoxamine β-D-Glucuronide in laboratory experiments is its lack of specificity. Deaminoethyl Fluvoxamine β-D-Glucuronide has been shown to interact with other serotonin receptors, which could potentially lead to inaccurate or misleading results.

Future Directions

There are a number of potential future directions for research on Deaminoethyl Fluvoxamine β-D-Glucuronide. One area of research that could be explored is the potential for Deaminoethyl Fluvoxamine β-D-Glucuronide to be used as an adjunctive therapy. This would involve combining Deaminoethyl Fluvoxamine β-D-Glucuronide with other medications or therapies to enhance its antidepressant effects. Another area of research that could be explored is the use of Deaminoethyl Fluvoxamine β-D-Glucuronide in the treatment of other psychiatric disorders, such as anxiety disorders and bipolar disorder. Finally, further research could be conducted to explore the potential for Deaminoethyl Fluvoxamine β-D-Glucuronide to be used as a neuroprotective agent, as it has been shown to have neuroprotective effects in animal models.

Scientific Research Applications

Deaminoethyl Fluvoxamine β-D-Glucuronide has been studied for its potential applications in the field of neuroscience research. It has been shown to be a potent inhibitor of the serotonin transporter (SERT), and thus has been used in a variety of studies exploring the role of serotonin in the brain. For example, Deaminoethyl Fluvoxamine β-D-Glucuronide has been used to investigate the role of serotonin in the regulation of anxiety and depression-like behaviors in animal models. It has also been used to study the effects of serotonin on learning and memory, as well as its role in the regulation of appetite.

properties

CAS RN |

89035-93-8 |

|---|---|

Product Name |

Deaminoethyl Fluvoxamine β-D-Glucuronide |

Molecular Formula |

C₁₉H₂₄F₃NO₈ |

Molecular Weight |

451.39 |

synonyms |

1-O-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]-β-D-gluco-_x000B_pyranuronic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)